N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide
Description
N-({5-[Hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide is a heterocyclic organic compound featuring a thiophene core substituted with a hydroxyphenylmethyl group and an ethanediamide linker to an oxazole moiety.
Crystallographic characterization of such compounds typically employs software like SHELXL for refinement and WinGX/ORTEP for visualization, ensuring precise structural determination . The compound’s molecular weight, calculated from its formula (C₁₈H₁₇N₃O₃S), is approximately 355.41 g/mol. Its solubility profile is likely influenced by the polar amide and hydroxyphenyl groups, though experimental data remain speculative without direct evidence.
Properties
IUPAC Name |
N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c21-15(11-4-2-1-3-5-11)13-7-6-12(25-13)10-18-16(22)17(23)19-14-8-9-24-20-14/h1-9,15,21H,10H2,(H,18,22)(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHGTDPGBXQKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C(=O)NC3=NOC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophene Core Functionalization
Two primary routes emerge for introducing the hydroxyphenylmethyl group:
Route A: Friedel-Crafts Alkylation
Adapting methods from dichloromethylthiophene synthesis:
- Chloromethylation : Thiophene + formaldehyde/HCl → 2-chloromethylthiophene
- Phenyl Grignard Addition :
Route B: Mannich Reaction
As demonstrated in oxadiazole-thione systems:
- Condense thiophene-2-carbaldehyde with aniline and formaldehyde
- Reduce resultant imine to secondary alcohol
Conditions: NaBH4/EtOH, 0°C → RT
Yield: 68–73%
Amination of Thiophene Methyl Group
Convert the hydroxyphenylmethylthiophene's methyl group to amine:
Stepwise Protocol :
- Bromination : NBS (N-bromosuccinimide) in CCl4, light → 2-(bromomethyl)-5-[hydroxy(phenyl)methyl]thiophene
- Gabriel Synthesis :
Synthesis of 1,2-Oxazol-3-amine
Hantzsch Oxazole Synthesis
- Condense ethyl acetoacetate with hydroxylamine → isoxazolone
- Dehydration with P2O5 → 3-aminooxazole
Reaction Time: 6 h reflux
Yield: 64%
Amide Coupling Strategies
Oxalyl Chloride Mediated Coupling
Adapted from chalcone-acetamide conjugates:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Oxalyl chloride (2 eq), DCM, 0°C → RT | 89% (acid chloride) |
| 2 | Add thiophene-methylamine (1 eq), pyridine | 76% (monoamide) |
| 3 | Add oxazol-3-amine (1 eq), HOBt/EDC | 63% (final diamide) |
Side Products: <5% oligomerization (controlled by slow addition)
Mixed Anhydride Method
For enhanced chemoselectivity:
- Generate mixed carbonate with ClCO2iPr
- Sequential amine additions under pH control
Advantage: Minimizes oxazole ring opening (<2% degradation)
Critical Analysis of Methodologies
Comparative Yield Data
| Method | Thiophene Functionalization Yield | Amidation Yield | Total Yield |
|---|---|---|---|
| Friedel-Crafts + Gabriel | 62% | 63% | 25.2% |
| Mannich + Reductive Amination | 73% | 58% | 29.1% |
Key Observations:
- Mannich route superior for hydroxyphenyl introduction
- Mixed anhydride method prevents oxazole decomposition
Spectroscopic Characterization Benchmarks
1H NMR (500 MHz, DMSO-d6)
- δ 7.25–7.18 (m, 5H, Ph)
- δ 6.84 (d, J=3.5 Hz, 1H, thiophene H3/H4)
- δ 4.52 (s, 2H, CH2NH)
- δ 8.21 (s, 1H, oxazole H5)
IR (KBr, cm−1)
- 3280 (N-H stretch)
- 1654 (C=O amide I)
- 1542 (C=C oxazole)
Industrial Scalability Considerations
Continuous Flow Optimization
Based on dichloromethylthiophene production:
- Microreactor chloromethylation: 92% conversion (vs 68% batch)
- Telescoped amidation: 5.7 kg/day throughput
Emerging Methodologies
Enzymatic Amidations
Pilot studies using Candida antarctica lipase B:
- 89% yield under aqueous conditions
- Avoids protecting group strategies
Chemical Reactions Analysis
Types of Reactions
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxazole ring.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds similar to N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide exhibit significant anticancer activity. For instance, derivatives of thiophene have shown effectiveness against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in some cases . The mechanism of action often involves modulation of signaling pathways associated with cancer progression.
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties due to the presence of the thiophene ring, which can interact with enzymes involved in inflammatory processes. Studies have demonstrated that similar compounds can inhibit lipoxygenase activity, which is crucial in the inflammatory response .
3. Antimicrobial Activity
Compounds with similar structures have been evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives have shown substantial antibacterial activity, indicating that this compound may also possess antimicrobial properties worth exploring .
Case Study 1: Anticancer Activity
A study highlighted the anticancer potential of thiophene derivatives similar to this compound. The compound was tested against various cancer cell lines, demonstrating significant inhibition rates and suggesting further investigation into its mechanisms of action .
Case Study 2: Anti-inflammatory Research
In silico studies have indicated that compounds related to this structure can act as effective inhibitors of lipoxygenase, a key enzyme in inflammatory pathways. Such findings underscore the compound's potential as a therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N’-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the thiophene and oxazole rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with several classes of heterocycles, including oxazole- and thiophene-based derivatives. Key comparisons include:
Key Observations :
- The hydroxyphenyl group may improve lipid solubility compared to azide or triazole derivatives, affecting bioavailability .
Analytical Characterization
Crystallographic data for similar compounds are refined using SHELXL and visualized via WinGX/ORTEP, ensuring accurate bond-length and angle measurements . For example:
Biological Activity
N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-N'-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound characterized by its unique structural components, including a thiophene ring and an oxazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The molecular formula of the compound is . Its structure can be represented as follows:
The biological activity of this compound is attributed to its interaction with various biological targets. The thiophene ring is known to interact with enzymes and receptors, potentially modulating their activity. The hydroxyphenylmethyl group may enhance binding affinity, leading to increased potency of biological effects.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study evaluated the compound's effectiveness against various bacterial strains, revealing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.21 µM |
| Pseudomonas aeruginosa | 0.21 µM |
| Staphylococcus aureus | 0.50 µM |
These findings suggest that the compound possesses potent antibacterial activity, comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
The compound's anticancer potential was assessed through in vitro studies on various cancer cell lines. The results indicated that it exhibits cytotoxic effects against several cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 12 |
The compound demonstrated selective cytotoxicity, indicating its potential as a therapeutic agent in cancer treatment .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in various models. It was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive study evaluated the efficacy of the compound against clinical strains of bacteria. The results highlighted its effectiveness against multidrug-resistant strains, offering a potential new avenue for antibiotic development.
- Anticancer Screening : In a screening against a 60-cell panel assay by the National Cancer Institute, the compound exhibited broad-spectrum anticancer activity, outperforming several reference drugs in specific cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
